AC-P-Bromo-DL-phe-OH
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Overview
Description
AC-P-Bromo-DL-phe-OH is a synthetic peptide that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a bromine atom attached to the phenylalanine residue, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-P-Bromo-DL-phe-OH typically involves the incorporation of a bromine atom into the phenylalanine residue. This can be achieved through bromination reactions using reagents such as bromine or N-bromosuccinimide. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and may require the presence of a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Techniques such as chromatography and crystallization are employed to purify the compound and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
AC-P-Bromo-DL-phe-OH undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The phenylalanine residue can be oxidized to form different derivatives.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or modify other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Scientific Research Applications
AC-P-Bromo-DL-phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of AC-P-Bromo-DL-phe-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
AC-P-Chloro-DL-phe-OH: Similar structure but with a chlorine atom instead of bromine.
AC-P-Iodo-DL-phe-OH: Contains an iodine atom, offering different reactivity.
AC-P-Fluoro-DL-phe-OH: Features a fluorine atom, providing unique chemical properties.
Uniqueness
AC-P-Bromo-DL-phe-OH is unique due to the presence of the bromine atom, which imparts distinct reactivity and functionality compared to its halogenated counterparts. This uniqueness makes it valuable in specific applications where bromine’s chemical properties are advantageous.
Properties
IUPAC Name |
2-acetamido-3-(4-bromophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCUXIARELPUCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409140 |
Source
|
Record name | AC-P-BROMO-DL-PHE-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273730-59-9 |
Source
|
Record name | AC-P-BROMO-DL-PHE-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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